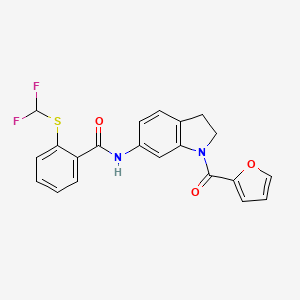
2-((difluoromethyl)thio)-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((difluoromethyl)thio)-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a benzamide derivative that has been synthesized using specific methods to obtain its unique chemical properties. In
Wirkmechanismus
The mechanism of action of 2-((difluoromethyl)thio)-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide is not fully understood. However, it has been suggested that the compound may act by inhibiting specific enzymes or signaling pathways that are involved in cancer cell growth, inflammation, or bacterial infection.
Biochemical and Physiological Effects
This compound has been found to have biochemical and physiological effects on different cell types. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to reduce the production of pro-inflammatory cytokines and inhibit the growth of bacterial colonies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-((difluoromethyl)thio)-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide in lab experiments include its specificity and potency in inhibiting cancer cell growth, inflammation, and bacterial infection. However, the limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 2-((difluoromethyl)thio)-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide. These include:
1. Further studies on its mechanism of action and potential side effects
2. Testing its efficacy against different types of cancer cells and bacterial strains
3. Developing new derivatives with improved potency and specificity
4. Investigating its potential applications in other fields such as immunology and neurology
5. Studying its pharmacokinetics and pharmacodynamics to optimize its dosage and administration.
Synthesemethoden
The synthesis of 2-((difluoromethyl)thio)-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide involves the reaction of 2-((difluoromethyl)thio)benzoic acid with 1-(furan-2-carbonyl)indolin-6-amine in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a solvent like dichloromethane (DCM) or dimethylformamide (DMF) under controlled conditions to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
2-((difluoromethyl)thio)-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide has been studied for its potential applications in various scientific fields. It has been found to have anti-cancer properties and has been tested against different types of cancer cells in vitro. It has also been studied for its anti-inflammatory and anti-bacterial properties.
Eigenschaften
IUPAC Name |
2-(difluoromethylsulfanyl)-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N2O3S/c22-21(23)29-18-6-2-1-4-15(18)19(26)24-14-8-7-13-9-10-25(16(13)12-14)20(27)17-5-3-11-28-17/h1-8,11-12,21H,9-10H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXOGXCEBWQQSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3SC(F)F)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Cyclopropyl-3-iodobicyclo[1.1.1]pentane](/img/structure/B2788102.png)
![3-Amino-4-phenyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2788105.png)
![N-(benzo[d]thiazol-2-yl)-2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamide](/img/structure/B2788106.png)

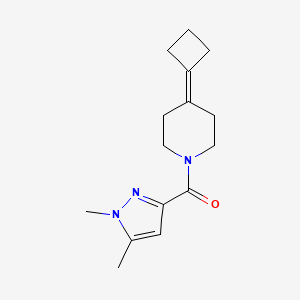



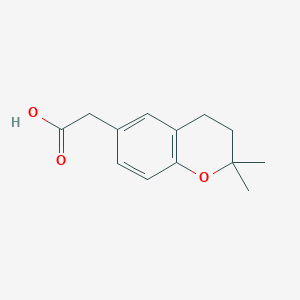

![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3-methoxyphenyl)pyridazin-4(1H)-one](/img/structure/B2788118.png)
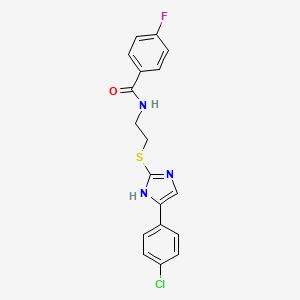
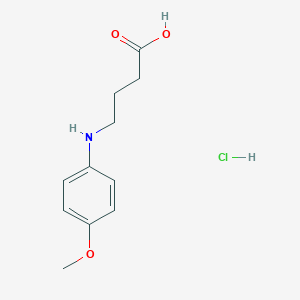
![N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2788122.png)